molecular formula C16H29N3 B3071811 Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine CAS No. 101433-44-7

Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine

Cat. No.: B3071811
CAS No.: 101433-44-7
M. Wt: 263.42 g/mol
InChI Key: CZSXHODTHRRSOA-UHFFFAOYSA-N
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Description

Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine is a dimeric tropane alkaloid derivative characterized by two 8-methyl-8-azabicyclo[3.2.1]octane (tropane) moieties linked via an amine group. The bicyclo[3.2.1]octane scaffold is a hallmark of tropane alkaloids, which are widely studied for their pharmacological properties, including anticholinergic and neuroprotective effects . The compound’s structure introduces unique steric and electronic properties due to the rigid bicyclic framework and the presence of two methyl groups at the 8-position. Its amine linker distinguishes it from other tropane derivatives, which typically feature ester, ketone, or hydroxyl functional groups .

Properties

IUPAC Name

8-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-8-azabicyclo[3.2.1]octan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3/c1-18-13-3-4-14(18)8-11(7-13)17-12-9-15-5-6-16(10-12)19(15)2/h11-17H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSXHODTHRRSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)NC3CC4CCC(C3)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that can interact with different reagents under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C16H29N3
Molecular Weight: 263.42 g/mol
CAS Number: 139094-48-7

The compound features a bicyclic structure that contributes to its biological activity, particularly as a selective serotonin 3 (5-HT3) receptor antagonist. This property makes it relevant in the study of gastrointestinal motility and nausea-related conditions.

Pharmacological Studies

Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine has been investigated for its role as a serotonin receptor antagonist , specifically targeting the 5-HT3 receptor. This receptor is implicated in various gastrointestinal disorders and is a target for antiemetic drugs.

Case Study:
A study demonstrated that KF 18259 exhibits similar activity to established antiemetics like ondansetron and granisetron in animal models, suggesting its potential as a therapeutic agent for treating conditions such as irritable bowel syndrome (IBS) and chemotherapy-induced nausea.

Neuroscience Research

The compound is also being explored for its effects on the central nervous system. Its interaction with serotonin receptors may influence mood regulation and anxiety disorders.

Research Findings:
Investigations have shown that compounds similar to KF 18259 can modulate neurotransmitter release, which is crucial in understanding the biochemical pathways involved in anxiety and depression .

Biochemical Applications

In proteomics research, this compound serves as a biochemical tool to study protein interactions and cellular signaling pathways.

Application Example:
The compound has been utilized in assays to evaluate the effects of serotonin receptor modulation on cellular responses, providing insights into receptor function and drug design .

Comparative Data Table

Application AreaSpecific Use CaseResearch Findings
PharmacologyAntiemetic propertiesComparable efficacy to ondansetron
NeuroscienceMood regulation studiesModulates neurotransmitter release
BiochemistryProteomics researchEvaluates protein interactions

Mechanism of Action

The mechanism of action of Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. This interaction can trigger a cascade of biochemical events that result in the desired biological effect . The compound’s unique structure allows it to fit into the active sites of these targets, thereby influencing their function and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine and structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Key Properties/Applications References
This compound C₁₆H₂₈N₃ 262.42 Two 8-methyl-tropane units linked by an amine Potential bifunctional ligand for neurotransmitter transporters; enhanced rigidity and lipophilicity
Hyoscyamine C₁₇H₂₃NO₃ 289.37 8-Methyl-tropane esterified with tropic acid Anticholinergic agent; treats gastrointestinal spasms and bradycardia
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride C₈H₁₈Cl₂N₂ 213.15 Mono-amine with hydrochloride salt Intermediate in synthesis of neuroactive compounds; high solubility in polar solvents
2,4-Bis(benzylidene)-8-methyl-8-aza-bicyclo[3.2.1]octan-3-one C₂₃H₂₂N₂O 342.44 Tropanone core with benzylidene substituents Cytotoxic agent; selective toxicity toward tumor cells
exo-8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine C₁₄H₂₀N₂ 216.32 Benzyl-substituted exo-amine derivative Studied for stereospecific receptor binding; precursor to chiral pharmaceuticals
Bivalent ligands (e.g., compounds 9–12 in ) Variable Variable Two tropane units linked by alkyldioyl chains Probe compounds for dopamine/serotonin transporters; potential in cocaine addiction therapy

Key Structural and Functional Differences:

Functional Groups: this compound’s amine bridge contrasts with the ester (hyoscyamine), ketone (tropinone derivatives), or benzylidene groups in other compounds. Dimeric vs.

Pharmacological Implications: Hyoscyamine and scopolamine (a related tropane ester) are clinically used for their antimuscarinic effects, whereas this compound’s lack of ester groups likely reduces anticholinergic activity, shifting its applicability toward neurological targets like monoamine transporters . The cytotoxicity of benzylidene-substituted tropanones (e.g., ) highlights the role of aromatic substituents in anticancer activity, a feature absent in the target compound .

Physicochemical Properties :

  • The dihydrochloride salt of 8-methyl-8-azabicyclo[3.2.1]octan-3-amine (MW 213.15) has higher aqueous solubility than the free base form of the bis-amine compound, which may influence its pharmacokinetic profile .
  • The rigidity of the bicyclo[3.2.1]octane scaffold in all compounds contributes to conformational stability, but the bis-amine derivative’s dimeric structure may further restrict rotational freedom, optimizing receptor binding .

Biological Activity

Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine is a compound featuring the 8-azabicyclo[3.2.1]octane scaffold, which is significant in the study of tropane alkaloids. This compound has garnered attention for its potential biological activities, particularly in relation to neuropharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C16H29N3C_{16}H_{29}N_3 with a molecular weight of 273.43 g/mol. The compound possesses a unique bicyclic structure that contributes to its pharmacological properties.

PropertyValue
IUPAC Name8-methyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-8-azabicyclo[3.2.1]octan-3-amine
CAS Number101433-44-7
Molecular FormulaC16H29N3
Molecular Weight273.43 g/mol

The primary mechanism of action for this compound involves its interaction with various receptors, particularly muscarinic and opioid receptors:

  • Muscarinic Activity : The compound exhibits significant muscarinic activity, influencing cholinergic signaling pathways, which are crucial in cognitive functions and memory processes.
  • Opioid Receptor Interaction : Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold can act as mu-opioid receptor antagonists, potentially providing therapeutic benefits in managing opioid-induced side effects without compromising analgesic effects .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its bicyclic structure, which may enhance absorption and distribution within biological systems. Studies indicate that the compound undergoes various metabolic pathways, influencing its efficacy and safety profile.

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic applications:

Case Studies and Research Findings

  • Neuropharmacological Studies : A series of studies have demonstrated that compounds similar to this compound exhibit varying degrees of selectivity for dopamine, serotonin, and norepinephrine uptake systems, making them candidates for treating conditions like depression and anxiety .
  • Opioid Receptor Studies : Research has shown that certain analogs can selectively inhibit kappa-opioid receptors, which may lead to reduced side effects associated with traditional opioid therapies while maintaining analgesic properties .

Summary of Biological Activities

Activity TypeObservations
Muscarinic Receptor AgonismSignificant influence on cognitive functions
Opioid Receptor AntagonismPotential for treating opioid-induced side effects
Neurotransmitter ModulationSelective inhibition of uptake systems

Q & A

Q. What are the primary synthetic routes for Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine, and what are their efficiency benchmarks?

  • Methodological Answer : Synthesis of bicyclic amines often involves alkylation or reductive amination. For example, alkylation of secondary amines with halides (e.g., 1-bromooctane) under basic conditions can yield bicyclic structures, as seen in related compounds like Benzyl(octan-2-yl)amine . Reductive amination using catalysts like Pd/C or LiAlH₄ is another route, though steric hindrance in bicyclic systems may reduce yields. Purification typically requires column chromatography or recrystallization. Key metrics include reaction time (24–48 hours), temperature (60–100°C), and yields (40–70% depending on substituents) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies proton environments and confirms bicyclic scaffold integrity. For example, distinct shifts for bridgehead protons (δ 3.1–3.5 ppm) and methyl groups (δ 1.2–1.5 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Confirms amine N-H stretches (3300–3500 cm⁻¹) and absence of carbonyl impurities .

Q. What are the key safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced Research Questions

Q. How can stereoselectivity be optimized in the synthesis of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Use enantioselective catalysts like BINOL-derived phosphoric acids to control stereochemistry at bridgehead carbons .
  • Chromatography : Chiral HPLC or simulated moving bed (SMB) chromatography can separate enantiomers, achieving >90% enantiomeric excess (ee) .
  • Computational Modeling : DFT calculations predict transition states to guide solvent/catalyst selection (e.g., polar aprotic solvents enhance selectivity) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Purity Analysis : Use HPLC to verify compound purity (>95%); impurities like regioisomers may skew bioactivity results .
  • Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to isolate variables .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from disparate sources, addressing outliers via sensitivity analysis .

Q. How can computational models predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina simulates binding to receptors (e.g., GPCRs), prioritizing poses with lowest binding energy .
  • MD Simulations : GROMACS or AMBER models dynamic interactions over time (≥100 ns trajectories), validating stability of ligand-receptor complexes .
  • QSAR : Quantitative structure-activity relationships correlate substituent effects (e.g., methyl groups) with IC₅₀ values in enzyme inhibition .

Q. What experimental designs are robust for ecotoxicological studies of this compound?

  • Methodological Answer :
  • Long-Term Exposure : Use split-plot designs with environmental compartments (soil, water) and organisms (Daphnia, algae) over 6–12 months .
  • Dose-Response Analysis : Measure LC₅₀/EC₅₀ values at varying concentrations (0.1–100 ppm), controlling for pH and temperature .
  • Omics Integration : Transcriptomics/proteomics identifies biomarkers of toxicity (e.g., oxidative stress genes) .

Notes

  • Contradictions in Evidence : Variations in bioactivity data may stem from differences in assay protocols or compound purity. Standardized reporting (e.g., MIAME guidelines) is critical .
  • Advanced Techniques : Asymmetric synthesis and computational modeling are pivotal for optimizing stereochemistry and target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine
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